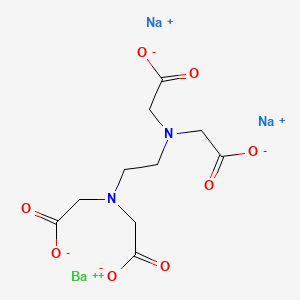
4-Formylbenzene-1,3-disulfonic Acid Disodium Salt
Vue d'ensemble
Description
4-Formylbenzene-1,3-disulfonic Acid Disodium Salt is a useful research compound. Its molecular formula is C7H6Na2O8S2 and its molecular weight is 328.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Superoxide Radical Detection : Tiron, a derivative of 4,5-dihydroxybenzene-1,3-disulfonic acid (closely related to 4-Formylbenzene-1,3-disulfonic Acid Disodium Salt), has been used to detect superoxide radicals in rat heart mitochondria (Ledenev, Popova, Konstantinov, & Ruuge, 1985).
Chemical Synthesis and Reactions : Research includes the study of the mechanism of 5-amino-2-formylbenzene sulfonic acid formation during the reduction of certain compounds by Zero-Valent Iron (Fan, Zhang, Zhang, & Du, 2007) and kinetics of similar reactions (Fan, Zhang, Zhang, & Li, 2007).
Proton Exchange Membranes : this compound has been used in the synthesis of sulfonated poly (vinyl alcohol) for proton exchange membranes in fuel cells (Tseng, Ye, Kao, Joseph, Shen, Rick, & Hwang, 2011).
Catalysis and Crystal Structure : A calcium(II) complex synthesized using disodium 4-formylbenzene-1,3-disulfonate has shown efficient catalysis in the oxidation of benzylic alcohol (Tai, Li, & Liu, 2018).
Molecular Characterization and Sorption Properties : NMR characterization of N-benzyl sulfonated derivatives of chitosan, involving reaction with 4-formylbenzene sodium disulfonate, reveals insights into their structure and potential applications (Crini, Torri, Guerrini, Morcellet, Weltrowski, & Martel, 1997).
Applications in Organic Redox Flow Batteries : 4,5-dihydroxybenzene-1,3-disulfonic acid, a related compound, has been proposed for use in aqueous organic redox flow batteries (Permatasari, Lee, & Kwon, 2020).
Propriétés
IUPAC Name |
disodium;4-formylbenzene-1,3-disulfonate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O7S2.2Na.H2O/c8-4-5-1-2-6(15(9,10)11)3-7(5)16(12,13)14;;;/h1-4H,(H,9,10,11)(H,12,13,14);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJQVLWZGODFIH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])C=O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Na2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-3-fluorophenol](/img/structure/B8033745.png)




![4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol](/img/structure/B8033779.png)



![Disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;nickel(2+);hydrate](/img/structure/B8033823.png)
![WURCS=2.0/3,3,2/[a2122h-1x_1-5_2*NCC/3=O][a2122h-1b_1-5_2*NCC/3=O][a1221m-1a_1-5]/1-2-3/a4-b1_a6-c1](/img/structure/B8033829.png)
